molecular formula C18H22Cl4N4O6S2Zn B12693569 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 85237-48-5

5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12693569
CAS No.: 85237-48-5
M. Wt: 661.7 g/mol
InChI Key: UORUCBVXNYJNBP-UHFFFAOYSA-J
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Description

5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the ethylsulfonyl and methoxy groups in the benzene ring adds unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-ethylsulfonyl-2-methoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to precisely control reaction conditions such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes and pigments.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.

    Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.

    Coupling Reactions: Azo compounds are the primary products, which have applications in dye and pigment industries.

    Reduction Reactions: The major product is 5-ethylsulfonyl-2-methoxyaniline.

Scientific Research Applications

5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: The compound can be used in the labeling of biomolecules and in the study of enzyme mechanisms.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The presence of the ethylsulfonyl and methoxy groups can influence the reactivity and selectivity of these reactions by stabilizing the intermediates and directing the course of the reaction.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenediazonium tetrachlorozincate (21): This compound has a similar diazonium structure but with a chloro substituent instead of the ethylsulfonyl group.

    Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: This compound shares the ethylsulfonyl and methoxy groups but lacks the diazonium functionality.

Uniqueness

The unique combination of the ethylsulfonyl and methoxy groups in 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides distinct chemical properties that are not present in similar compounds. This makes it particularly valuable in specific applications where these functional groups can enhance reactivity, selectivity, and stability.

Properties

CAS No.

85237-48-5

Molecular Formula

C18H22Cl4N4O6S2Zn

Molecular Weight

661.7 g/mol

IUPAC Name

5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C9H11N2O3S.4ClH.Zn/c2*1-3-15(12,13)7-4-5-9(14-2)8(6-7)11-10;;;;;/h2*4-6H,3H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

UORUCBVXNYJNBP-UHFFFAOYSA-J

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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